molecular formula C12H18N2O B13086879 2-amino-N-[(1S)-1-phenylpropyl]propanamide

2-amino-N-[(1S)-1-phenylpropyl]propanamide

Cat. No.: B13086879
M. Wt: 206.28 g/mol
InChI Key: BVPRIMPISJNHNB-UMJHXOGRSA-N
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Description

Significance within Alpha-Amino Amide Chemistry

2-amino-N-[(1S)-1-phenylpropyl]propanamide holds a notable position in the study of alpha-amino amides, a class of organic compounds characterized by an amide group attached to an alpha-carbon that is also bonded to an amino group. masterorganicchemistry.comwikipedia.org The significance of this particular compound stems from its specific stereochemical configuration and its identity as a chiral propanamide derivative. As a member of the broader class of amino acid-derived amides, it serves as a valuable building block in the synthesis of more complex organic molecules. science.gov

The amide bond, a key feature of this compound, is fundamental in biochemistry, forming the peptide bonds that link amino acids into proteins. masterorganicchemistry.comwikipedia.org The stability of the amide bond is crucial for maintaining protein structure in aqueous biological environments. wikipedia.org Research into compounds like this compound contributes to a deeper understanding of amide chemistry, which has wide-ranging applications in the development of novel materials and pharmaceuticals. wikipedia.org The ability to selectively introduce amino groups and create specific amide linkages is a critical area of synthetic chemistry, and studies on molecules like this help refine these methodologies. chemistryviews.org

Research Context and Theoretical Frameworks for Chemical Compound Studies

The study of any chemical compound, including this compound, is guided by established theoretical frameworks. wordpress.comchemedcanada.com These frameworks encompass the fundamental principles, laws, and models that explain and predict chemical behavior. wikipedia.org In a broad sense, a theoretical framework acts as the philosophical and logical foundation that informs the research methodology, influencing the choice of experiments, analytical instruments, and computational techniques. wordpress.comchemedcanada.com

Modern theoretical chemistry can be broadly categorized into the study of chemical structure and chemical dynamics. wikipedia.orgencyclopedia.com The investigation of a compound like this compound involves:

Quantum Chemistry: Applying quantum mechanics to understand electronic structure, bonding, and reactivity. wikipedia.org

Computational Chemistry: Using computer simulations and approximation schemes (like density functional theory) to predict molecular properties and reaction pathways. wikipedia.org

Spectroscopy: Utilizing the interaction of matter with electromagnetic radiation to probe molecular structure and dynamics. encyclopedia.com

Kinetics and Thermodynamics: Studying the rates and energy changes of chemical reactions the compound may undergo. wikipedia.orgencyclopedia.com

These theoretical and practical approaches provide a comprehensive context for characterizing the compound's properties and potential applications. wordpress.comwikipedia.org The selection of a specific framework or technique dictates the type of data that can be collected, from mass spectrometry data to nuclear magnetic resonance spectra. wordpress.comencyclopedia.com

Scope of Academic Inquiry for this compound

Academic research on this compound explores several distinct avenues, reflecting its potential utility in various scientific domains. The primary areas of investigation include:

Synthetic Chemistry: A major focus is its use as a chiral building block. Researchers investigate methods for its efficient and stereoselective synthesis, often starting from chiral amino acid precursors like L-alanine derivatives. The development of synthetic routes, such as those involving N-carboxyanhydrides (NCAs), is a key area of inquiry to improve yields and purity.

Biochemical and Biological Studies: The compound is studied for its potential biological activity and its interactions with biomolecules. Research may explore how its specific structure interacts with biological targets, such as neuronal cell sodium channels, which can affect cell excitability.

Medicinal Chemistry: It is investigated as a precursor or intermediate in the development of potential therapeutic agents. Its structural motifs are of interest in designing new molecules for pharmacological research.

Materials Science: The compound may be used in the production of specialty chemicals and polymers. The properties conferred by the amide group, such as rigidity and resistance to hydrolysis, are relevant in creating new materials. wikipedia.org

The study of its fundamental chemical reactions, such as oxidation, reduction, and substitution, also forms a part of the academic inquiry, providing a more complete understanding of its chemical behavior.

Compound Properties

PropertyValue
Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name This compound
Canonical SMILES CCC(C1=CC=CC=C1)NC(=O)C(C)N
InChI Key BVPRIMPISJNHNB-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-amino-N-[(1S)-1-phenylpropyl]propanamide

InChI

InChI=1S/C12H18N2O/c1-3-11(14-12(15)9(2)13)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3,(H,14,15)/t9?,11-/m0/s1

InChI Key

BVPRIMPISJNHNB-UMJHXOGRSA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)NC(=O)C(C)N

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C(C)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino N 1s 1 Phenylpropyl Propanamide and Its Analogs

Established Synthetic Routes to 2-amino-N-[(1S)-1-phenylpropyl]propanamide

The synthesis of this compound fundamentally involves the formation of an amide bond between a protected alanine (B10760859) derivative and (1S)-1-phenylpropylamine. The primary strategies revolve around the origin of the key starting materials.

Strategies from Phenylpropylamine Derivatives

A primary and direct approach to this compound involves the coupling of a chiral phenylpropylamine derivative, specifically (1S)-1-phenylpropylamine, with a suitably protected alanine. This method leverages the commercial availability or established synthesis of the chiral amine.

The general synthetic scheme involves the reaction of N-protected L-alanine (such as with a Boc or Cbz group) with (1S)-1-phenylpropylamine in the presence of a peptide coupling reagent. A variety of coupling reagents can be employed to facilitate the formation of the amide bond while minimizing racemization of the chiral centers.

Common Coupling Reagents for Amide Bond Formation:

Coupling ReagentDescription
T3P® (Propylphosphonic Anhydride) A mild and efficient coupling reagent that often leads to low levels of racemization, with water-soluble byproducts that are easily removed during workup. nih.gov
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) Another effective coupling reagent used in peptide synthesis to promote amide bond formation. nih.gov
DCC (N,N'-Dicyclohexylcarbodiimide) A classic carbodiimide (B86325) coupling agent, often used with an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions and racemization.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) A water-soluble carbodiimide that facilitates amide bond formation under mild conditions.

The choice of coupling reagent and reaction conditions, such as solvent and temperature, is crucial to ensure high yield and stereochemical integrity of the final product. Following the coupling reaction, the protecting group on the α-amino group of the alanine moiety is removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield the target compound, this compound.

Approaches Utilizing Amino Acid Precursors

Alternatively, the synthesis can be approached from readily available chiral amino acid precursors. In this strategy, L-alanine serves as the foundational building block. The carboxylic acid of a protected L-alanine derivative is activated and then reacted with (1S)-1-phenylpropylamine.

This approach is advantageous as it starts from a common and often inexpensive chiral pool material. The key steps are analogous to those described in the previous section, involving:

Protection of the amino group of L-alanine: This is typically achieved using standard protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent self-coupling and other side reactions.

Amide bond formation: The protected L-alanine is then coupled with (1S)-1-phenylpropylamine using a suitable coupling reagent.

Deprotection: The final step involves the removal of the protecting group to afford the desired this compound.

Enantioselective Synthesis and Stereocontrol of this compound

Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules like this compound, which possesses two stereocenters. Enantioselective synthesis aims to produce a single desired stereoisomer.

Asymmetric Synthesis Techniques in Propanamide Generation

Asymmetric synthesis of propanamides can be achieved through various techniques. One common strategy is the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed.

While no specific literature details the use of a chiral auxiliary for the synthesis of this compound, the principle can be applied. For instance, a prochiral propanoic acid derivative could be attached to a chiral auxiliary. Subsequent amination at the α-position would proceed with diastereoselectivity controlled by the auxiliary. Finally, amidation with (1S)-1-phenylpropylamine and removal of the auxiliary would yield the target compound.

Application of Chiral Catalysts in Stereoselective Propanamide Synthesis

The use of chiral catalysts is a powerful tool in asymmetric synthesis, offering the advantage of generating large quantities of an enantiomerically pure product from a small amount of a chiral catalyst. Chiral catalysts can be employed in various reactions leading to the formation of the α-amino amide structure.

For the synthesis of this compound, a potential application of a chiral catalyst could be in the asymmetric amination of a suitable propanamide precursor. For example, a chiral transition metal catalyst could be used to catalyze the enantioselective amination of an α,β-unsaturated propanamide derivative. Subsequent reduction of the double bond would establish the desired stereochemistry at the α-carbon.

Control of Chiral Centers in Related Alpha-Amino Amide Derivatives

The control of chiral centers in the synthesis of α-amino amides is often achieved by starting with enantiomerically pure building blocks. In the case of this compound, the use of L-alanine (S-configuration) and (1S)-1-phenylpropylamine ensures the desired stereochemistry in the final product, assuming no epimerization occurs during the coupling reaction.

The prevention of racemization at the α-carbon of the amino acid is a critical challenge during amide bond formation. The choice of coupling reagent, additives, solvent, and temperature all play a significant role in maintaining the stereochemical integrity of this center. Mild coupling reagents and low reaction temperatures are generally preferred to minimize the risk of epimerization.

Factors Influencing Stereocontrol in Amide Coupling:

FactorInfluence on Stereocontrol
Coupling Reagent Certain reagents are known to be more "racemization-free" than others.
Additives (e.g., HOBt, Oxyma) Can suppress side reactions that lead to racemization.
Solvent The polarity of the solvent can influence the reaction mechanism and the extent of racemization.
Temperature Lower temperatures generally reduce the rate of epimerization.
Base The nature and stoichiometry of the base used can impact stereochemical purity.

By carefully selecting the starting materials with the correct absolute stereochemistry and employing optimized, racemization-suppressing coupling conditions, the synthesis of the desired (2S)-2-amino-N-[(1S)-1-phenylpropyl]propanamide diastereomer can be achieved with a high degree of stereochemical control.

Derivatization and Scaffold Modification Strategies for this compound Analogs

The amide bond is a critical structural feature in many biologically active molecules, contributing to their three-dimensional structure through resonance and hydrogen bonding capabilities. However, the amide linkage is often susceptible to enzymatic cleavage, which can limit the metabolic stability of a compound. A primary strategy to address this involves the principle of bioisosterism, where the amide group is replaced by a surrogate functional group that mimics its size, shape, and electronic properties while offering improved stability or altered pharmacokinetic profiles.

The introduction of a bioisostere can lead to significant changes in a molecule's polarity, pKa, and hydrogen bonding capacity, which may be favorable for its intended biological application. Common bioisosteric replacements for the amide group include various five-membered heterocycles. For instance, 1,2,4-oxadiazoles and 1,2,3-triazoles have been successfully employed as amide surrogates. These heterocycles can act as hydrogen bond acceptors and maintain a similar spatial arrangement to the original amide bond, but they are generally more resistant to hydrolysis by proteases. Another approach to modifying the amide linkage is the synthesis of retro-inverso peptides, where the direction of the amide bond is reversed, which can also enhance stability against proteolytic degradation.

Bioisosteric SurrogateRationale for SubstitutionPotential Impact on Properties
1,2,4-OxadiazoleMimics amide planarity and H-bond acceptor capacity.Increased metabolic stability; altered electronic distribution.
1,2,3-TriazoleFunctions as a rigid linker and can be synthesized via click chemistry.Improved metabolic stability; potential for enhanced binding affinity.
Retro-Inverso AmideReverses the N- and C-termini of the amide bond.Increased resistance to proteolytic enzymes.

The primary amino group of this compound is a prime target for derivatization through alkylation and acylation reactions. These modifications allow for the introduction of a wide variety of substituents, enabling fine-tuning of properties such as lipophilicity, basicity, and steric bulk.

N-Alkylation is a fundamental method for synthesizing derivatives. Traditional approaches often involve the reaction of an N-protected amino acid with an alkyl halide in the presence of a base. For example, N-tosyl protected amino acids can be selectively alkylated at the nitrogen atom. However, a significant drawback of this method is the often harsh conditions required to remove the tosyl protecting group. More modern and sustainable methods have been developed, including the direct catalytic N-alkylation of unprotected amino acids with alcohols. This approach is highly selective and produces water as the only byproduct, representing a green transformation. The yield of such alkylation reactions can sometimes be improved by the presence of certain metal ions, which may form a complex with the amino acid to facilitate the desired reaction.

Structural Elucidation and Conformational Landscape of 2 Amino N 1s 1 Phenylpropyl Propanamide

Spectroscopic Analysis in Conformational Research

Spectroscopic techniques are indispensable tools for probing the intricate structural details of molecules. By analyzing the interaction of electromagnetic radiation with the molecule, valuable information about its connectivity, stereochemistry, and conformational preferences can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, which is highly sensitive to the molecule's conformation.

In the case of 2-amino-N-[(1S)-1-phenylpropyl]propanamide, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the range of δ 7.2–7.4 ppm. The protons at the chiral centers would also exhibit distinct chemical shifts. The coupling constants between adjacent protons, particularly along the rotatable bonds, can provide quantitative information about the dihedral angles, offering insights into the preferred solution-state conformation. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to identify protons that are close in space, further constraining the possible conformations.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound

AtomHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
Aromatic CH7.20-7.40 (m)125.0-140.0
Amide NH8.10 (d)-
CH (phenylpropyl)4.95 (m)55.0
CH₂ (propyl)1.60-1.80 (m)29.0
CH₃ (propyl)0.90 (t)11.0
CH (propanamide)3.50 (q)50.0
CH₃ (propanamide)1.30 (d)18.0
C=O-175.0
NH₂1.50-2.50 (br s)-

X-ray Crystallography for Solid-State Conformation Determination

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in its solid, crystalline state. This technique yields precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering a detailed snapshot of a single, low-energy conformation.

While no specific X-ray crystal structure for this compound has been publicly reported, analysis of related chiral propanamide structures reveals common features. These structures are often stabilized by a network of intermolecular hydrogen bonds involving the amide and amino groups, which dictate the crystal packing. The conformation of the flexible side chains is influenced by these intermolecular interactions as well as intramolecular steric and electronic effects. The phenylpropyl and propanamide moieties would adopt specific torsion angles to minimize steric hindrance and maximize stabilizing interactions within the crystal lattice.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Conformation and Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the molecular structure, bonding, and conformation.

For this compound, the FT-IR spectrum would be expected to show a characteristic amide I band (primarily C=O stretching) around 1650 cm⁻¹. researchgate.net The position of this band is sensitive to hydrogen bonding and the local environment of the carbonyl group. The N-H stretching vibrations of the amide and amino groups would appear in the region of 3300-3500 cm⁻¹. researchgate.net The positions and shapes of these bands can provide information about the extent and nature of hydrogen bonding, which is closely linked to the molecular conformation.

FT-Raman spectroscopy provides complementary information. While the C=O stretch is typically strong in the IR spectrum, C-C and C-H vibrations, including those of the aromatic ring, often give rise to strong signals in the Raman spectrum. Analysis of the vibrational spectra, often aided by computational calculations, can help to identify characteristic modes associated with specific conformers.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
N-H Stretch (Amine and Amide)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Amide I)1630 - 1680
N-H Bend (Amide II)1510 - 1570
C-N Stretch (Amide III)1250 - 1350
Aromatic Ring Vibrations1450 - 1600

Theoretical Conformational Analysis of this compound

Theoretical methods are crucial for exploring the full conformational landscape of flexible molecules and for complementing experimental data.

Computational Approaches to Energy Minimization and Conformational Search

To map the potential energy surface of this compound, various computational methods can be employed. A systematic conformational search can be performed using molecular mechanics force fields. This involves systematically rotating the rotatable bonds in the molecule and calculating the potential energy of each resulting conformation.

Following the initial search, the low-energy conformers are typically subjected to more accurate quantum mechanical calculations, such as Density Functional Theory (DFT), for geometry optimization and energy refinement. These calculations provide a more accurate description of the electronic structure and, consequently, the molecular geometry and relative energies of the conformers.

Analysis of Low-Energy Conformers and their Stability

The computational analysis would likely reveal several low-energy conformers for this compound. The stability of these conformers is determined by a delicate balance of several factors, including:

Intramolecular Hydrogen Bonding: The presence of hydrogen bond donors (N-H groups) and acceptors (C=O and N atoms) allows for the formation of intramolecular hydrogen bonds, which can significantly stabilize certain conformations.

Steric Hindrance: Repulsive interactions between bulky groups, such as the phenyl ring and the alkyl substituents, will destabilize certain conformations. The molecule will tend to adopt a shape that minimizes these steric clashes.

Torsional Strain: Rotation around single bonds has an associated energy barrier. The low-energy conformers will correspond to minima on the torsional potential energy surface.

Solvent Effects: In solution, the interaction of the molecule with the solvent can influence the relative stability of different conformers. Polar solvents may favor more extended conformations where polar groups are exposed, while nonpolar solvents might favor more compact, folded structures.

By analyzing the geometries and relative energies of the calculated low-energy conformers, it is possible to predict the most probable conformations of this compound in the gas phase or in different solvent environments. This theoretical insight is invaluable for interpreting experimental data and for understanding the structure-activity relationships of this chiral molecule.

Role of Intramembrane Interactions (e.g., Hydrogen Bonding) in Dictating Conformation

The three-dimensional structure, or conformation, of this compound is not a rigid, static entity but rather a dynamic landscape of energetically favorable shapes. This conformational preference is significantly governed by a network of non-covalent intramolecular interactions, with hydrogen bonds playing a pivotal role. These interactions, formed between hydrogen bond donors and acceptors within the molecule, restrict the rotation around single bonds, thereby stabilizing specific spatial arrangements of the constituent atoms.

Studies on analogous molecules, such as N-unsubstituted 2-aminobenzamides and various dipeptides, have demonstrated the critical role of such interactions. mdpi.comresearchgate.net For instance, computational and spectroscopic analyses have shown that intramolecular hydrogen bonds between an amino group and a carbonyl oxygen can lead to the formation of stable six-membered rings. mdpi.com In dipeptides and related structures, intramolecular hydrogen bonding is a primary driver for the adoption of specific secondary structures like β-turns and γ-turns. researchgate.net These turns are characterized by hydrogen bonds between the C=O group of one residue and the N-H group of a nearby residue.

In this compound, several plausible intramolecular hydrogen bonds can be postulated to influence its conformational landscape:

N-H(amine)···O=C(carbonyl): A hydrogen bond can form between one of the hydrogen atoms of the terminal amino group and the oxygen atom of the amide's carbonyl group. This interaction would create a six-membered ring, a highly stable arrangement that would significantly constrain the flexibility of the propanamide backbone. DFT calculations on similar benzamide (B126) structures confirm that conformers allowing for this type of six-membered ring are energetically predominant. mdpi.com

N-H(amide)···N(amine): Another possibility is the formation of a hydrogen bond between the hydrogen atom of the central amide group and the nitrogen atom of the terminal amino group. This would result in a five-membered ring structure. Such five-membered rings, known as C5 conformations in peptide chemistry, are known to stabilize extended, β-strand-like structures. researchgate.net

The relative stability of these conformations is a delicate balance. The formation of a strong intramolecular hydrogen bond can stabilize a specific conformer, making it more abundant, particularly in non-polar, weakly hydrogen-bonding solvents. amolf.nlresearchgate.net In contrast, polar or hydrogen-bond-accepting solvents can compete for the hydrogen bond donors and acceptors, potentially disrupting the intramolecular bonds and allowing for a wider range of conformations. mdpi.comamolf.nl

The interplay of these potential hydrogen bonds dictates the molecule's preferred shape, influencing its steric and electronic properties. The stabilization of a particular conformer can affect how the molecule interacts with biological targets, as its three-dimensional structure is key to its function. While direct experimental data on the conformational preferences of this compound is limited, the principles derived from extensive studies on peptides and related small molecules provide a robust framework for understanding the crucial role of intramolecular hydrogen bonding in defining its structural landscape. researchgate.netpnas.org

Table 1: Potential Intramolecular Hydrogen Bonds and Their Conformational Implications

Advanced Computational Studies and Molecular Dynamics of 2 Amino N 1s 1 Phenylpropyl Propanamide

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. frontiersin.orgnih.govfrontiersin.org It is based on the principle that the properties of a molecule can be determined from its electron density. DFT calculations would provide fundamental insights into the geometry, stability, and reactivity of 2-amino-N-[(1S)-1-phenylpropyl]propanamide.

The electronic properties of a molecule are key to understanding its reactivity. DFT is employed to calculate several descriptors that characterize these properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.comresearchgate.net For this compound, the phenyl ring, amide group, and amino group would significantly influence the distribution and energy of these orbitals.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net In a typical MEP map, red areas indicate negative potential (e.g., around the oxygen and nitrogen atoms), which are susceptible to electrophilic attack, while blue areas denote positive potential (e.g., around the amine hydrogens), indicating sites for nucleophilic attack. An MEP analysis of the title compound would highlight the reactive sites, particularly the lone pairs on the oxygen and nitrogen atoms and the acidic protons.

DescriptorPredicted Significance for this compound
HOMO Energy Indicates the electron-donating capacity, likely localized on the amino group or phenyl ring.
LUMO Energy Indicates the electron-accepting capacity, likely associated with the carbonyl group or phenyl ring.
HOMO-LUMO Gap A measure of chemical reactivity and kinetic stability. A smaller gap would suggest higher reactivity.
MEP Negative Regions Expected around the carbonyl oxygen and the nitrogen atoms, indicating sites for electrophilic attack.
MEP Positive Regions Expected around the N-H protons of the amino and amide groups, indicating sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. wisc.edudergipark.org.trnih.gov It transforms the complex molecular wavefunctions into localized, chemically intuitive Lewis-like structures (bonds, lone pairs, and anti-bonding orbitals).

Interaction TypeDonor Orbital (Example)Acceptor Orbital (Example)Expected Significance
n → σ Lone pair of Amide Nitrogen (N)Anti-bonding C-C sigma orbitalStabilizes the amide bond and influences conformation.
n → π Lone pair of Amino Nitrogen (N)Anti-bonding C=O pi orbitalIndicates delocalization and contributes to resonance stabilization.
π → π *Phenyl ring pi orbitalsPhenyl ring anti-bonding pi orbitalsDescribes the aromatic system's electronic delocalization.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is crucial in drug discovery for predicting how a molecule like this compound might interact with a biological target. nih.govekb.eg

Docking algorithms sample a wide range of conformations and orientations of the ligand within the receptor's binding site and use a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.govarxiv.org A lower binding energy generally indicates a more favorable and stable interaction.

For this compound, docking studies would identify key interactions such as:

Hydrogen Bonds: Formed between the amide and amino groups (as donors) and the carbonyl oxygen (as an acceptor) with polar residues in the receptor's active site.

Hydrophobic Interactions: Involving the phenyl ring and the propyl group with nonpolar residues.

π-π Stacking: An interaction between the phenyl ring and aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. mdpi.com

These predicted interactions provide a structural hypothesis for the molecule's mechanism of action at a specific target. mdpi.com

While docking provides a static snapshot of the binding pose, the stability of the receptor-ligand complex is dynamic. nih.gov Computational methods can assess this stability by analyzing the persistence of key interactions over time. Techniques often involve running multiple docking simulations or using more advanced methods like molecular dynamics simulations to observe the complex's behavior. The consistency of the binding mode and the maintenance of crucial intermolecular contacts are indicators of a stable complex. arxiv.orgfrontiersin.org

Molecular Dynamics Simulations for Dynamic Conformational Behavior

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for all atoms in the system. nih.govdocumentsdelivered.com This allows for the study of the conformational changes and flexibility of this compound over time, both in isolation and when complexed with a receptor. nih.govresearchgate.net

An MD simulation would reveal the molecule's preferred conformations in a solvent environment, typically water, by exploring its potential energy surface. researchgate.net Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule or the ligand-receptor complex over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds, providing insight into the stability of specific interactions. researchgate.net

By simulating the ligand-receptor complex, MD can validate the docking results and provide a more accurate estimation of binding free energy, offering a deeper understanding of the dynamic nature of molecular recognition. researchgate.net

Simulation of Conformational Transitions and Flexibility

Information regarding the simulation of conformational transitions and the intrinsic flexibility of this compound is not available in the public domain. Such studies would typically involve molecular dynamics simulations to map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. This analysis is fundamental to understanding how the molecule might interact with biological targets or other molecules.

Analysis of Solvent Effects on the Conformation of this compound

Similarly, there is no specific data from computational studies on how different solvents affect the conformation of this compound. Solvent effects are a critical aspect of a molecule's behavior, as the surrounding medium can significantly influence its preferred shape and reactivity. These studies often employ implicit or explicit solvent models in molecular simulations to understand these interactions. The absence of such research for this specific compound limits a deeper understanding of its behavior in various chemical environments.

No Publicly Available Research Found for this compound

Despite a comprehensive search of available scientific literature, no specific data regarding the biochemical activity or molecular mechanisms of the chemical compound this compound could be located. Consequently, the requested article focusing on its enzyme interactions and receptor binding cannot be generated at this time.

The detailed outline provided, which included sections on enzyme interaction and inhibition as well as receptor binding and modulation, requires specific data points that are not available in the public domain for this particular molecule. Without foundational research identifying its molecular targets and characterizing its interactions, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Further investigation into derivatives or structurally similar compounds also did not provide a direct link to the biochemical profile of this compound that would allow for an accurate and focused article as per the user's strict instructions.

Therefore, until research on the biochemical and molecular actions of this compound is published and becomes publicly available, the generation of a detailed and scientifically accurate article as requested is not feasible.

Biochemical Activity and Molecular Mechanisms of 2 Amino N 1s 1 Phenylpropyl Propanamide

Receptor Binding and Modulation Studies

Exploration of Other Relevant Receptor System Modulation by Related Compounds

While the direct receptor modulation profile of 2-amino-N-[(1S)-1-phenylpropyl]propanamide is not extensively detailed in current literature, the broader class of amino amides and related N-acyl amino acids demonstrates a wide range of interactions with various receptor systems. These interactions suggest that related compounds can influence cellular signaling through multiple pathways beyond a single primary target.

N-acyl amino acids, which share the core amide linkage with an amino acid, have been identified as a significant family of endogenous signaling molecules. nih.gov Their biological activities are diverse, with stearoyl derivatives of tyrosine, serine, and threonine showing neuroprotective effects, and N-oleoyl phenylalanine being involved in the regulation of energy homeostasis. nih.gov Some N-acyl alanines have demonstrated antiproliferative effects in vitro. nih.gov

Research into specific receptor systems has revealed that N-acyl glycines can modulate the activity of TRP channels. nih.gov Furthermore, certain N-acyl amino acids have been shown to interact with neurotransmitter transporters; for instance, N-arachidonoyl glycine (B1666218) acts as a non-competitive inhibitor of the glycine transporter GLYT2. nih.gov This interaction with transporters highlights a mechanism of modulating synaptic neurotransmitter levels.

Other related amide derivatives have been developed as potent and selective modulators of specific receptors. For example, 3-aminopicolinamides have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor subtype 4 (mGlu4), a target for Parkinson's disease treatment. nih.gov In a different context, a compound derived from a library of GABAA receptor modulators was found to be a selective positive allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), which is a target for cognitive enhancement. nih.gov Additionally, some alaninamide derivatives are being explored for their potential as antiseizure and antinociceptive therapies, though their exact molecular targets are still under investigation. acs.org The analgesic effects of some α-aminoamides have been linked to the blockade of sodium ion channels, specifically Nav1.7. nih.gov

Table 1: Receptor and System Modulation by Compounds Related to this compound

Compound Class/DerivativeReceptor/System ModulatedPotential Therapeutic Application
N-Acyl AlaninesUnknown (antiproliferative)Cancer
N-Acyl GlycinesTRP Channels, Glycine Transporter GLYT2Pain, Neurological Disorders
N-Linoleoyl TyrosineCB₂ ReceptorCerebral Ischemia nih.gov
3-AminopicolinamidesmGlu4 Receptor (PAM)Parkinson's Disease nih.gov
Isoxazoleacetamidesα7 Nicotinic Acetylcholine Receptor (PAM)Cognitive Dysfunction nih.gov
α-AminoamidesVoltage-Gated Sodium Channels (e.g., Nav1.7)Neuropathic Pain nih.gov

Modulation of Neurotransmitter Systems by this compound

Direct studies detailing the specific modulation of neurotransmitter systems by this compound are limited. However, its chemical structure as an amino amide derivative allows for inferences based on the activities of structurally similar compounds. The α-aminoamide family of compounds is recognized for its ability to block sodium ion channels, which is a key mechanism in modulating neuronal excitability and neurotransmitter release. nih.gov Compounds in this family have shown analgesic effects in neuropathic pain models, suggesting a significant influence on pain signaling pathways. nih.gov

The amino amide structural motif is present in various compounds that have been investigated for neuroprotective properties. The broader class of N-acyl amino acids has shown promise in this area. For instance, stearoyl derivatives of amino acids like tyrosine, serine, and threonine have been reported to possess neuroprotective activity. nih.gov Furthermore, N-linoleoyl tyrosine has been shown to protect against transient cerebral ischemia through the activation of the CB₂ receptor. nih.gov

The neuroprotective potential of amino acid derivatives is a broad area of research. Agents like N-acetyl cysteine (NAC), a precursor to the amino acid L-cysteine, contribute to the synthesis of the antioxidant glutathione, thereby protecting neurons from oxidative stress. mdpi.com While not a direct amino amide, its role highlights the therapeutic potential of modifying amino acids to enhance their neuroprotective capabilities. Conformationally restricted amino acid derivatives have also been developed as selective CB2 receptor agonists, which demonstrated neuroprotective activity in primary neuronal assays by reducing oxidative stress and apoptosis. acs.org

Table 2: Neuroprotective Activities of Amino Amide-Related Compounds

Compound/DerivativeMechanism of ActionAssociated Condition
Stearoyl-Tyrosine, -Serine, -ThreonineNot fully elucidatedGeneral Neuroprotection nih.gov
N-Linoleoyl TyrosineCB₂ Receptor ActivationCerebral Ischemia nih.gov
N-Acetyl Cysteine (NAC)Glutathione Precursor, AntioxidantOxidative Stress-related neuronal damage mdpi.com
Conformationally Restricted Amino Acid DerivativesCB2 Receptor AgonismMitigation of oxidative stress and apoptosis acs.org

The regulation of mood is intricately linked to the balance of various neurotransmitters, many of which are synthesized from amino acids. Mood disorders have been associated with alterations in the metabolism of biogenic amines. nih.gov For example, the amino acid tryptophan is a crucial precursor for the synthesis of serotonin, a key neurotransmitter in mood regulation. The kynurenine (B1673888) pathway, which is the primary metabolic route for tryptophan, produces several neuroactive compounds and its dysregulation has been implicated in mood disorders. nih.gov

While direct evidence linking this compound to mood regulation is not available, related amino acid derivatives have been studied in this context. Taurine, an essential amino acid, has been shown to alleviate depression-like symptoms in animal models when supplemented. nih.gov This suggests that modulating the levels or activity of specific amino acids or their derivatives can have a significant impact on the biochemical pathways governing mood. The investigation of novel alaninamide derivatives for a range of neurological disorders, including bipolar disorder, further supports the potential for this class of compounds to influence pathways related to mood. acs.org

Apoptosis Pathway Modulation by Related Peptidomimetics

Programmed cell death, or apoptosis, is a critical cellular process, and its dysregulation is a hallmark of cancer. nih.gov Peptidomimetics, small molecules that mimic the structure and function of peptides, have been developed to modulate the apoptosis pathway, offering a promising strategy for cancer therapy. A key target for these peptidomimetics is the family of Inhibitor of Apoptosis Proteins (IAPs). nih.govnih.gov

IAPs are a family of anti-apoptotic proteins that are often overexpressed in cancer cells, contributing to treatment resistance. aacrjournals.orgmerckgrouponcology.com There are eight known human IAPs, including X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). medchemexpress.com Their primary anti-apoptotic function is to bind to and inhibit caspases, which are the key effector enzymes of apoptosis. nih.govmerckgrouponcology.com

IAPs possess one or more Baculovirus IAP Repeat (BIR) domains, which are crucial for their interaction with caspases. nih.gov For example, the BIR3 domain of XIAP binds directly to and inhibits caspase-9, while the linker region preceding the BIR2 domain inhibits caspases-3 and -7. In addition to direct caspase inhibition, some IAPs, such as cIAP1 and cIAP2, have a C-terminal RING domain that functions as an E3 ubiquitin ligase. nih.gov This E3 ligase activity can lead to the ubiquitination and subsequent degradation of pro-apoptotic proteins.

Peptidomimetic IAP inhibitors are designed to disrupt these anti-apoptotic functions. They typically work by binding to the BIR domains of IAPs, thereby preventing the IAPs from binding to and inhibiting caspases. nih.govnih.gov This frees the caspases to initiate the apoptotic cascade. Furthermore, the binding of some of these mimetics to cIAP1 and cIAP2 can induce a conformational change that stimulates their E3 ligase auto-ubiquitination activity, leading to their own rapid degradation. nih.gov This degradation of cIAPs has further downstream effects, including the activation of NF-κB signaling pathways. aacrjournals.orgnih.gov

Table 3: Key Inhibitor of Apoptosis Proteins (IAPs) and Their Functions

IAP MemberKey DomainsPrimary Function
XIAP (BIRC4)3 BIR, 1 RINGDirect inhibitor of Caspase-3, -7, and -9 nih.govaacrjournals.org
cIAP1 (BIRC2)3 BIR, 1 CARD, 1 RINGCaspase inhibition, E3 ubiquitin ligase, NF-κB regulation nih.govnih.gov
cIAP2 (BIRC3)3 BIR, 1 CARD, 1 RINGCaspase inhibition, E3 ubiquitin ligase, NF-κB regulation nih.govnih.gov
Survivin (BIRC5)1 BIRInhibition of apoptosis, regulation of cell division

A major strategy in the development of IAP-targeting peptidomimetics has been to mimic the action of the endogenous pro-apoptotic protein, Second Mitochondria-derived Activator of Caspases (Smac), also known as DIABLO. aacrjournals.orgnih.gov Following an apoptotic stimulus, Smac is released from the mitochondria into the cytosol. researchgate.netnih.gov The N-terminus of the mature Smac protein begins with the tetrapeptide sequence Alanine-Valine-Proline-Isoleucine (AVPI). nih.gov This AVPI motif is crucial as it binds to a specific groove on the BIR domains of IAPs, particularly the BIR3 domain of XIAP, cIAP1, and cIAP2. nih.govnih.gov

By binding to IAPs, Smac antagonizes their function, preventing them from inhibiting caspases and thereby promoting apoptosis. nih.gov Small-molecule Smac mimetics are designed based on this AVPI peptide sequence to mimic its binding to IAPs. nih.govresearchgate.net Biochemical studies have confirmed that the AVPI tetrapeptide itself can bind to the XIAP BIR3 domain with high affinity and effectively disrupt the XIAP-caspase interaction. nih.gov

These Smac mimetics act as potent antagonists of IAPs. aacrjournals.orgresearchgate.net By occupying the same binding pocket on the BIR domains that Smac protein would, they displace the IAPs from caspases, allowing apoptosis to proceed. nih.govnih.gov The binding of Smac mimetics to cIAP1 and cIAP2 not only blocks their caspase-inhibiting function but also triggers their proteasomal degradation, which can lead to the induction of TNFα-dependent apoptosis through an autocrine/paracrine signaling loop. aacrjournals.orgnih.gov This dual mechanism of neutralizing XIAP and inducing the degradation of cIAPs makes Smac mimetics a powerful tool for sensitizing cancer cells to apoptosis. aacrjournals.org

2 Amino N 1s 1 Phenylpropyl Propanamide As a Peptidomimetic Scaffold

Design Principles for 2-amino-N-[(1S)-1-phenylpropyl]propanamide-Based Peptidomimetics

The design of peptidomimetics based on the this compound scaffold is guided by principles aimed at replicating the biological activity of a parent peptide while enhancing its drug-like properties. This involves mimicking the three-dimensional arrangement of amino acid residues that are crucial for binding to a biological target.

The structure of this compound inherently mimics a dipeptide unit. The propanamide portion can be seen as a surrogate for the peptide backbone, capable of participating in hydrogen bonding interactions similar to those that stabilize peptide secondary structures. The (1S)-1-phenylpropyl group serves as a mimic of a large, hydrophobic amino acid side-chain, such as that of phenylalanine or tyrosine, which are often critical for molecular recognition at protein-protein interfaces.

Strategies for further elaborating this scaffold often involve:

Side-Chain Modification : The phenyl group can be substituted with various functional groups to mimic the side chains of other amino acids (e.g., adding a hydroxyl group to mimic tyrosine or other polar groups to mimic charged residues). This allows for the fine-tuning of binding affinity and selectivity.

Backbone Extension : The primary amine or the amide can be further derivatized to extend the peptidomimetic chain, allowing it to span larger binding interfaces on a target protein.

N-Alkylation : Modification of the amide nitrogen can introduce additional steric bulk or remove a hydrogen bond donor, which can influence binding and improve metabolic stability.

These modifications aim to preserve the essential pharmacophoric elements of the original peptide while introducing novel structural features that enhance stability and bioavailability.

A key principle in peptidomimetic design is to reduce the conformational flexibility of the molecule. By locking the molecule into its bioactive conformation, binding affinity can be significantly improved, as the entropic penalty of binding is reduced. The this compound scaffold already possesses some degree of conformational rigidity due to the stereocenter and the phenylpropyl group.

Further conformational constraints can be introduced through several strategies:

Cyclization : Linking the N-terminus and C-terminus of a peptidomimetic chain, or cyclizing a side-chain to the backbone, can create a rigid macrocyclic structure.

Incorporation of Rigid Spacers : Introducing rigid chemical moieties, such as aromatic rings or alkynes, into the backbone can limit rotational freedom.

Use of Unnatural Amino Acids : Incorporating sterically hindered or cyclic amino acid mimics can force the backbone into a specific turn or secondary structure. For instance, replacing a part of the scaffold with a dibenzofuran (B1670420) moiety has been shown to induce a more rigid beta-hairpin structure in some peptidomimetics.

These strategies result in molecules with a more defined three-dimensional shape, leading to higher potency and selectivity for their biological targets.

Application in Targeting Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. However, the large and often flat interfaces of PPIs make them challenging targets for traditional small molecules. Peptidomimetics derived from scaffolds like this compound offer a promising approach to modulate these interactions.

The rational design of PPI modulators often begins with the identification of a "hotspot"—a small subset of amino acid residues that contribute most of the binding energy at the interface. The goal is to design a peptidomimetic that mimics the structure and chemical properties of these hotspot residues.

The design process typically involves:

Structural Analysis : Using techniques like X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the protein-protein complex.

Hotspot Identification : Identifying the key interacting residues from the structural data.

Scaffold Selection : Choosing a suitable scaffold, such as this compound, that can present the necessary functional groups in the correct spatial orientation to mimic the hotspot.

Iterative Optimization : Synthesizing and testing a library of derivatives to improve binding affinity, selectivity, and drug-like properties.

Computational methods, including molecular docking and molecular dynamics simulations, play a crucial role in predicting the binding modes of designed peptidomimetics and prioritizing candidates for synthesis.

The interaction between Cytotoxic T-Lymphocyte Antigen 4 (CTLA-4) and its ligand B7-1 is a critical immune checkpoint that downregulates T-cell activation. Blocking this interaction is a validated strategy in cancer immunotherapy. Peptidomimetics designed to mimic the binding interface of either CTLA-4 or B7-1 can disrupt this interaction and enhance the anti-tumor immune response.

While specific examples utilizing the this compound scaffold to target the CTLA-4/B7-1 interaction are not prominently documented in publicly available literature, the design principles remain applicable. A hypothetical design strategy could involve:

Identifying the key residues in the MYPPPY loop of CTLA-4, which is crucial for B7-1 binding.

Using the this compound scaffold as a starting point to create a molecule that presents functional groups capable of interacting with the corresponding binding pockets on B7-1. The phenylpropyl group could mimic one of the proline or tyrosine residues, while further modifications to the scaffold would aim to replicate the interactions of the other key residues.

Studies have successfully used phage display libraries to identify peptide mimics of the CTLA-4 binding domain that can stimulate T-cell proliferation, demonstrating the feasibility of using peptide-based molecules to modulate this pathway.

Advanced Analytical Techniques for 2 Amino N 1s 1 Phenylpropyl Propanamide Research

Mass Spectrometry for Molecular Structure Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound. In the context of "2-amino-N-[(1S)-1-phenylpropyl]propanamide," MS is crucial for confirming its molecular formula and for identifying potential impurities. When coupled with a chromatographic separation method, such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides a robust tool for purity assessment.

The fragmentation pattern of a molecule in the mass spectrometer is unique and serves as a "fingerprint" for its structure. For "this compound," the fragmentation would likely occur at the amide bond and the bonds adjacent to the nitrogen atoms and the phenyl group. The interpretation of these fragment ions allows for the unambiguous confirmation of the compound's structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, further confirming the elemental composition.

Key fragmentation pathways for N-phenyl-3-(phenylthio)propanamides have been studied, providing insights into how similar structures might behave under mass spectrometric analysis. nih.gov The dissociation of the amide or C-S bond can be induced by proton transfer upon collisional activation. nih.gov For fentanyl-related compounds, which also contain an N-phenylpropanamide moiety, a primary fragmentation pathway involves the direct cleavage of this group. wvu.edu

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Fragment Ion (m/z) Proposed Structure/Identity
[M+H]⁺Protonated molecular ion
[M-NH₃]⁺Loss of ammonia (B1221849) from the primary amine
[C₉H₁₁N]⁺Phenylpropylamine fragment
[C₃H₆NO]⁺Propanamide fragment
[C₆H₅CHCH₃]⁺Phenylpropyl carbocation

Note: This table is predictive and based on common fragmentation patterns of similar molecules.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and quantification of individual components in a mixture. For "this compound," HPLC is particularly important for determining its purity and, crucially, its enantiomeric excess, as the "(1S)" designation indicates a specific stereoisomer.

The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP) in the HPLC column. ijrpr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown high enantioselectivity for a variety of compounds, including chiral amines and amino acid derivatives. ijrpr.comresearchgate.net The choice of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is critical for achieving optimal separation. yakhak.org

The determination of enantiomeric excess is calculated by comparing the peak areas of the two enantiomers in the chromatogram. A high enantiomeric excess is indicative of a successful asymmetric synthesis or resolution process. Method validation according to ICH guidelines is necessary to ensure the reliability of the analytical results. yakhak.org

Table 2: Illustrative HPLC Method for Chiral Separation of a Related Compound

Parameter Condition
Column Chiralpak® IE (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase 20% 2-Propanol in Hexane (v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature Ambient

Note: These conditions are illustrative and based on methods used for similar chiral amines and would require optimization for "this compound." researchgate.net

Supplementary Spectroscopic Characterization Techniques (e.g., UV-Vis Spectroscopy)

In addition to mass spectrometry and HPLC, other spectroscopic techniques provide valuable information for the characterization of "this compound."

Table 3: Expected UV-Vis Absorption Data for this compound

Chromophore Expected λmax (nm) Transition Type
Phenyl group~260-270π → π
Amide group~210-220n → π

Other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy would also be integral for a complete structural elucidation and characterization of "this compound," providing detailed information about the connectivity of atoms and the functional groups present.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.